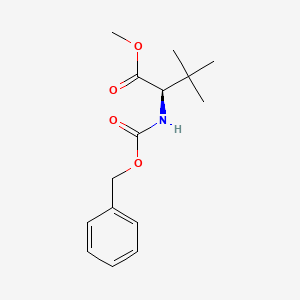
methyl (2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is notable for its complex structure, which includes a phenylmethoxycarbonylamino group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of esters compared to traditional batch processes . The use of microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Commonly carried out using lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions often use reagents such as Grignard reagents or organolithium compounds.
Major Products
Aplicaciones Científicas De Investigación
Methyl (2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl (2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems . The phenylmethoxycarbonylamino group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl butanoate: A simpler ester with a similar structure but lacking the phenylmethoxycarbonylamino group.
Methyl 2-methylbutanoate: Another ester with a branched alkyl chain but without the phenylmethoxycarbonylamino group.
Methyl 2-phenylbutanoate: Contains a phenyl group but differs in the position and nature of the substituents.
Uniqueness
Methyl (2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate is unique due to the presence of the phenylmethoxycarbonylamino group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C15H21NO4 |
|---|---|
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
methyl (2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)12(13(17)19-4)16-14(18)20-10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m0/s1 |
Clave InChI |
DKFCAJVCJLEMTJ-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


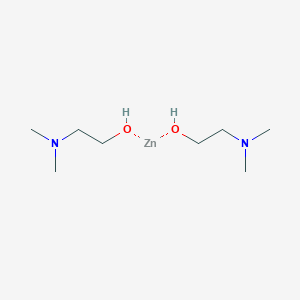
![2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI)](/img/structure/B13816280.png)
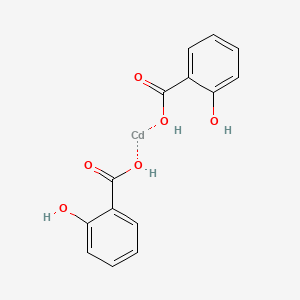
![Methanimidamide,N-(1,2-dihydroxyethyl)-N,N-dimethyl-,[r-(E)]-(9ci)](/img/structure/B13816289.png)
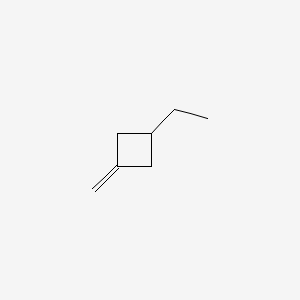
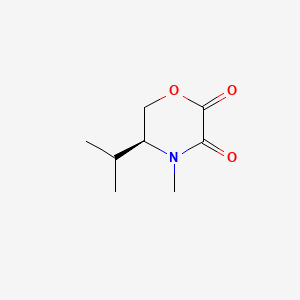
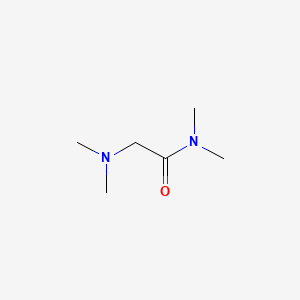
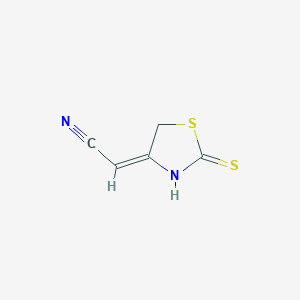
![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
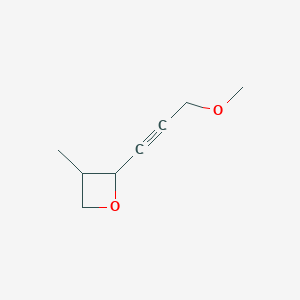
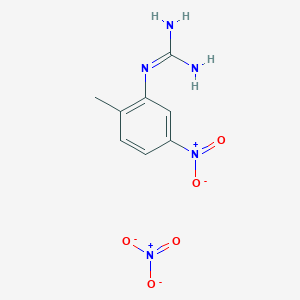
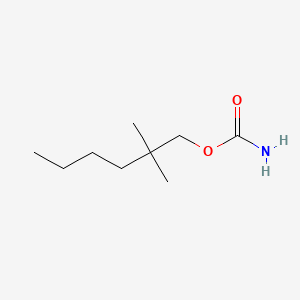
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)

